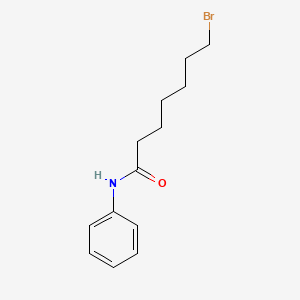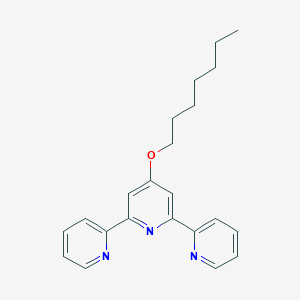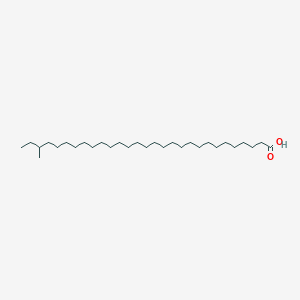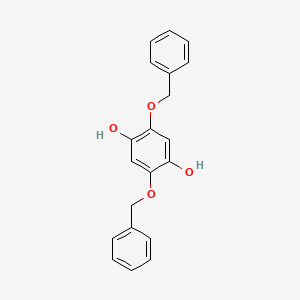
2,5-Bis(benzyloxy)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(benzyloxy)benzene-1,4-diol is an organic compound with the molecular formula C20H18O4 It is a derivative of hydroquinone, where the hydrogen atoms on the hydroxyl groups are replaced by benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)benzene-1,4-diol typically involves the protection of hydroquinone. One common method is the reaction of hydroquinone with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction proceeds under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzyloxy)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(benzyloxy)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to its structural similarity to hydroquinone.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antioxidant or anticancer properties.
Industry: Utilized in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)benzene-1,4-diol is largely dependent on its ability to undergo redox reactions. The benzyloxy groups can stabilize the radical intermediates formed during these reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Similar Compounds
2,5-Diformylbenzene-1,4-diol: A versatile building block for the synthesis of redox-active ligands.
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Used as a monomeric precursor for light-emitting polymers.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Another monomeric precursor for cyano-PPV light-emitting polymers.
Uniqueness
2,5-Bis(benzyloxy)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its stability and makes it a valuable intermediate in organic synthesis. Its potential antioxidant properties also make it a compound of interest in biological and medical research.
Properties
CAS No. |
142031-13-8 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,5-bis(phenylmethoxy)benzene-1,4-diol |
InChI |
InChI=1S/C20H18O4/c21-17-12-20(24-14-16-9-5-2-6-10-16)18(22)11-19(17)23-13-15-7-3-1-4-8-15/h1-12,21-22H,13-14H2 |
InChI Key |
SKTHXFVVBLGINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
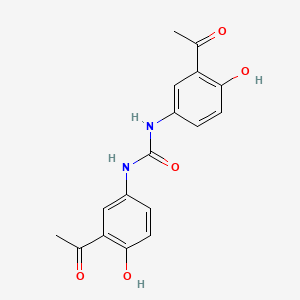
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
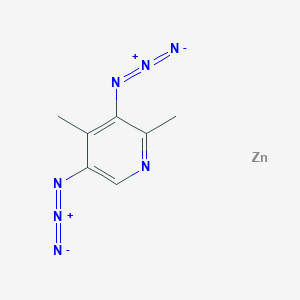
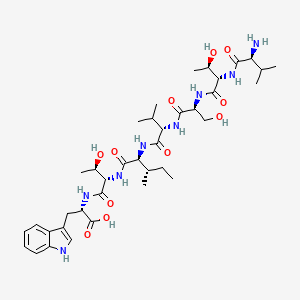

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
